Technical Guide: Pantothenate Kinase-IN-1 Mechanism of Action
Technical Guide: Pantothenate Kinase-IN-1 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenate kinase-IN-1 is a potent and selective modulator of Pantothenate Kinase 3 (PANK3), a critical enzyme in the biosynthesis of Coenzyme A (CoA). This document provides a comprehensive overview of the mechanism of action of Pantothenate kinase-IN-1, including its biochemical activity, binding mode, and cellular effects. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals working on the modulation of CoA metabolism for therapeutic purposes.
Introduction to Pantothenate Kinase and Coenzyme A Biosynthesis
Coenzyme A is an essential cofactor in all living organisms, playing a pivotal role in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[1][2][3] The biosynthesis of CoA is a five-step enzymatic pathway, with the first and rate-limiting step being the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate.[1][2][3][4][5] This crucial reaction is catalyzed by the enzyme pantothenate kinase (PANK).
In mammals, there are four known isoforms of PANK: PANK1α, PANK1β, PANK2, and PANK3, encoded by three distinct genes.[3][6] These isoforms exhibit different tissue distribution and subcellular localization, suggesting specialized roles in regulating CoA homeostasis.[3] The activity of PANK isoforms is tightly regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[6] Dysregulation of PANK activity and CoA biosynthesis has been implicated in several human diseases, including neurodegenerative disorders, making PANKs attractive targets for therapeutic intervention.[7][8]
Pantothenate Kinase-IN-1: A PANK3-Selective Modulator
Pantothenate kinase-IN-1 is a small molecule inhibitor that has been identified as a modulator of PANK3 activity.[7] Its development was guided by optimizing a high-throughput screening hit using lipophilic ligand efficiency (LipE) derived from human PANK3 IC50 values.[7][9]
Biochemical Activity and Selectivity
Pantothenate kinase-IN-1 is a competitive inhibitor with respect to pantothenate for PANK3.[7][9] Quantitative biochemical assays have determined its inhibitory potency against various PANK isoforms.
| Target Isoform | IC50 (µM) |
| PANK3 | 0.51 |
| PANK1 | >10 |
| PANK2 | >10 |
Table 1: Inhibitory activity of Pantothenate kinase-IN-1 against human Pantothenate Kinase isoforms. The IC50 value for PANK3 indicates potent inhibition, while the values for PANK1 and PANK2 demonstrate a high degree of selectivity for the PANK3 isoform.
Mechanism of Action: Binding and Inhibition
The mechanism by which Pantothenate kinase-IN-1 inhibits PANK3 has been elucidated through structural and biochemical studies.
Binding Mode
X-ray crystallography studies of PANK3 in complex with analogs of Pantothenate kinase-IN-1 have revealed the specific molecular interactions responsible for its inhibitory activity.[7][9] The inhibitor binds to the pantothenate binding site of the enzyme. A key interaction involves a bidentate hydrogen bond between the pyridazine moiety of the inhibitor and the side chain of arginine 306' (R306') from the adjacent protomer in the PANK3 dimer.[7][9] This interaction is a major contributor to the high affinity and selectivity of the compound.
Competitive Inhibition
Biochemical kinetic studies have confirmed that Pantothenate kinase-IN-1 acts as a competitive inhibitor of PANK3 with respect to pantothenate.[7][9] This means that the inhibitor directly competes with the natural substrate, pantothenate, for binding to the active site of the enzyme.
Experimental Protocols
Biochemical Kinase Inhibition Assay
The inhibitory activity of Pantothenate kinase-IN-1 against PANK isoforms was determined using a luminescence-based kinase assay. This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant human PANK1, PANK2, and PANK3 enzymes.
-
Pantothenate kinase-IN-1 (or other test compounds).
-
ATP.
-
D-Pantothenate.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
384-well white microplates.
Procedure:
-
Prepare serial dilutions of Pantothenate kinase-IN-1 in DMSO.
-
In a 384-well plate, add the test compound, PANK enzyme, and kinase assay buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and D-pantothenate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Coenzyme A Biosynthesis Assay
The effect of Pantothenate kinase-IN-1 on CoA biosynthesis in a cellular context can be evaluated by measuring the levels of CoA in treated cells.
Materials:
-
Human cell line (e.g., HEK293T).
-
Pantothenate kinase-IN-1.
-
Cell culture medium and supplements.
-
Reagents for cell lysis and CoA extraction.
-
CoA quantification kit or LC-MS/MS for CoA measurement.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of Pantothenate kinase-IN-1 for a specified duration (e.g., 24 hours).
-
Harvest the cells and perform cell lysis.
-
Extract the intracellular CoA.
-
Quantify the CoA levels using a commercially available kit or a validated LC-MS/MS method.
-
Normalize the CoA levels to the total protein concentration or cell number.
-
Determine the IC50 for the inhibition of cellular CoA biosynthesis.
Conclusion
Pantothenate kinase-IN-1 is a valuable research tool for studying the role of PANK3 in CoA metabolism. Its high potency and selectivity for PANK3 make it a specific probe for dissecting the downstream consequences of inhibiting this particular isoform. The detailed mechanistic and methodological information provided in this guide will aid researchers in utilizing Pantothenate kinase-IN-1 to further explore the therapeutic potential of targeting PANK3 in various disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. Pantothenate Kinase 1 Is Required to Support the Metabolic Transition from the Fed to the Fasted State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of a Genetic Deficiency in Pantothenate Kinase 1 using Phosphopantothenate Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]
